molecular formula C15H15N3O2S2 B11094605 N-(1-phenylpropan-2-yl)-2,1,3-benzothiadiazole-4-sulfonamide

N-(1-phenylpropan-2-yl)-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B11094605
M. Wt: 333.4 g/mol
InChI Key: FAXDCHDYMDIWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-phenylpropan-2-yl)-2,1,3-benzothiadiazole-4-sulfonamide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a benzothiadiazole core, which is known for its electronic properties, making it a subject of interest in materials science and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylpropan-2-yl)-2,1,3-benzothiadiazole-4-sulfonamide typically involves the reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with 1-phenylpropan-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylpropan-2-yl)-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(1-phenylpropan-2-yl)-2,1,3-benzothiadiazole-4-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials due to its electronic properties.

Mechanism of Action

The mechanism of action of N-(1-phenylpropan-2-yl)-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-phenylpropan-2-yl)acetamide
  • N-(1-phenylpropan-2-yl)benzamide
  • N-(1-phenylpropan-2-yl)aniline

Uniqueness

N-(1-phenylpropan-2-yl)-2,1,3-benzothiadiazole-4-sulfonamide stands out due to its benzothiadiazole core, which imparts unique electronic properties. This makes it particularly valuable in the development of materials for electronic applications, unlike its similar compounds which may not possess the same electronic characteristics.

Properties

Molecular Formula

C15H15N3O2S2

Molecular Weight

333.4 g/mol

IUPAC Name

N-(1-phenylpropan-2-yl)-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C15H15N3O2S2/c1-11(10-12-6-3-2-4-7-12)18-22(19,20)14-9-5-8-13-15(14)17-21-16-13/h2-9,11,18H,10H2,1H3

InChI Key

FAXDCHDYMDIWQE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NS(=O)(=O)C2=CC=CC3=NSN=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.